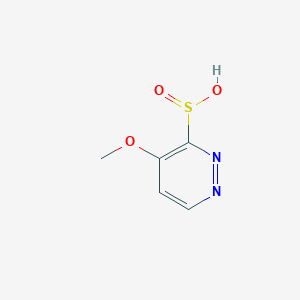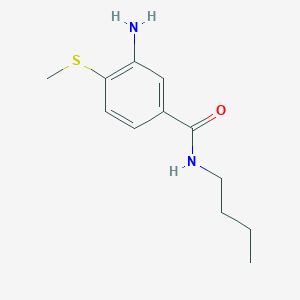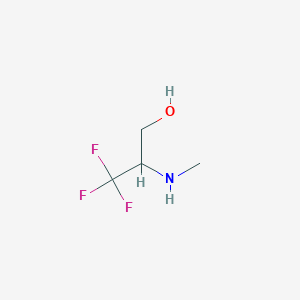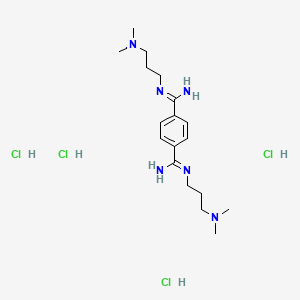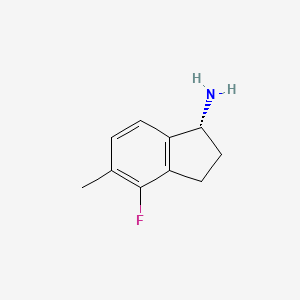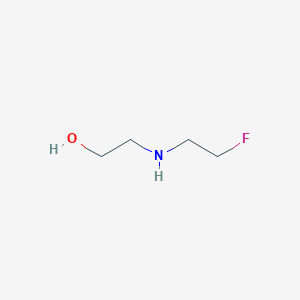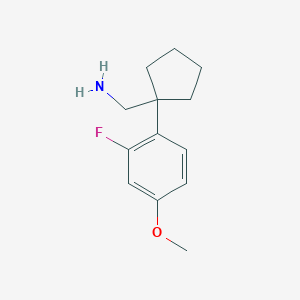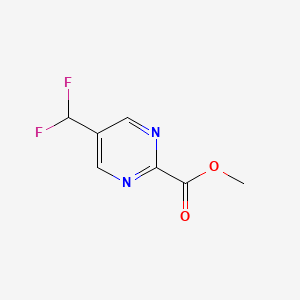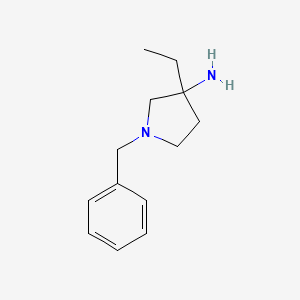
1-Benzyl-3-ethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-ethylpyrrolidin-3-amine is a chemical compound with the molecular formula C13H20N2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-Benzyl-3-ethylpyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with benzyl and ethyl groups. One common method involves the alkylation of pyrrolidine with benzyl chloride and ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
1-Benzyl-3-ethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
1-Benzyl-3-ethylpyrrolidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-ethylpyrrolidin-3-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, particularly by interacting with receptors such as the dopamine and serotonin receptors. This interaction can lead to changes in neurotransmitter release and uptake, affecting mood, cognition, and pain perception .
Comparaison Avec Des Composés Similaires
1-Benzyl-3-ethylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-3-methylpyrrolidin-3-amine: Similar in structure but with a methyl group instead of an ethyl group, leading to different pharmacological properties.
1-Benzyl-3-phenylpyrrolidin-3-amine: Contains a phenyl group, which can significantly alter its biological activity and chemical reactivity.
1-Benzyl-3-hydroxy-pyrrolidin-3-amine: The presence of a hydroxyl group can enhance its solubility and reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-benzyl-3-ethylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-2-13(14)8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7H,2,8-11,14H2,1H3 |
Clé InChI |
DMCHUIKZIOTHEZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCN(C1)CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



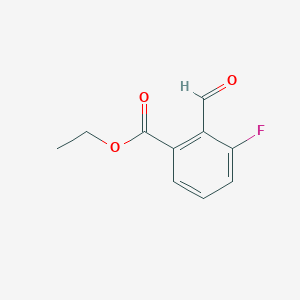
![(7-Bromo-2-methylimidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B15225485.png)
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
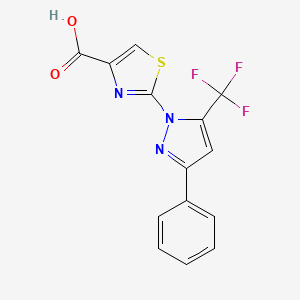
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
